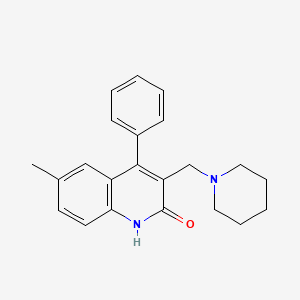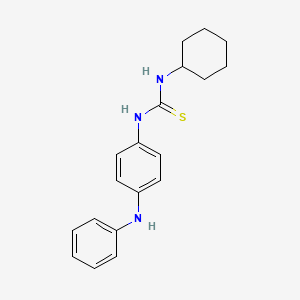![molecular formula C15H19N5OS B5780167 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is a chemical compound that has gained significant attention in scientific research. It is a member of the tetrazole family and has been studied extensively due to its potential applications in various fields.
Scientific Research Applications
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. The compound has also been studied for its potential use as a diagnostic tool in imaging studies.
Mechanism of Action
The mechanism of action of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine have been studied extensively. The compound has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Future Directions
There are several future directions for research involving 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine. One potential area of research is the development of new anticancer drugs based on the compound. The compound's potential as a diagnostic tool in imaging studies could also be further explored. Additionally, the compound's antimicrobial and anti-inflammatory properties could be studied for their potential use in the treatment of infectious and inflammatory diseases.
Conclusion:
In conclusion, 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is a chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer research and diagnostic imaging, make it a promising compound for future research. The compound's mechanism of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been identified. There are several future directions for research involving this compound, and further studies are necessary to fully understand its potential applications.
Synthesis Methods
The synthesis of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine involves the reaction of piperidine with 4-methylphenyl isothiocyanate and sodium azide. The reaction leads to the formation of the tetrazole ring, which is a key feature of the compound. The final product is obtained by acetylating the thiol group of the tetrazole ring with acetic anhydride. The synthesis method has been optimized to yield high purity and high yield of the compound.
properties
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-12-5-7-13(8-6-12)20-15(16-17-18-20)22-11-14(21)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRIDTDPHUOMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)

![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)